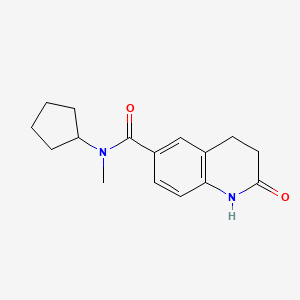
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, also known as CP-690,550 or Tofacitinib, is a small molecule that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors, and therefore, JAK inhibitors have emerged as a promising class of drugs for the treatment of various autoimmune diseases and cancer.
作用机制
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide exerts its pharmacological effects by selectively inhibiting JAKs, thereby preventing the activation of downstream signaling pathways that are involved in inflammation and immune responses. By blocking the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can reduce the symptoms of autoimmune diseases and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to have a potent and selective inhibitory effect on JAKs, with minimal off-target effects on other kinases. It has also been demonstrated to have good oral bioavailability and a favorable pharmacokinetic profile. In clinical trials, N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to be effective in reducing disease activity and improving quality of life in patients with rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages as a research tool, including its high potency and selectivity for JAKs, as well as its ability to inhibit multiple JAK isoforms. However, its use in experiments may be limited by its cost and availability, as well as its potential toxicity and side effects.
未来方向
There are several areas of future research that could be explored with N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Investigation of its potential as a treatment for other autoimmune diseases, such as multiple sclerosis and lupus.
2. Development of more selective JAK inhibitors that target specific JAK isoforms, to minimize off-target effects.
3. Study of the long-term safety and efficacy of N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in clinical trials, to assess its potential as a chronic therapy for autoimmune diseases.
4. Exploration of novel drug delivery systems, such as nanoparticles or liposomes, to improve the pharmacokinetics and bioavailability of N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.
5. Investigation of the role of JAKs in cancer biology, and the potential of JAK inhibitors like N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide as anti-cancer agents.
合成方法
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylcyclopentanone with an aryl ketone, followed by the cyclization of the resulting Schiff base with a carboxylic acid anhydride. The final product is obtained after several purification steps, including crystallization and chromatography.
科学研究应用
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its anti-cancer properties, particularly in the treatment of leukemia and lymphoma.
属性
IUPAC Name |
N-cyclopentyl-N-methyl-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18(13-4-2-3-5-13)16(20)12-6-8-14-11(10-12)7-9-15(19)17-14/h6,8,10,13H,2-5,7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBDFOXSHMLSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

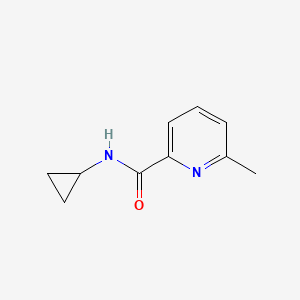
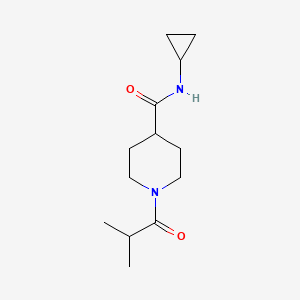
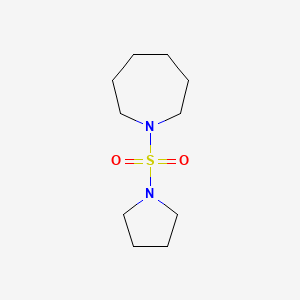
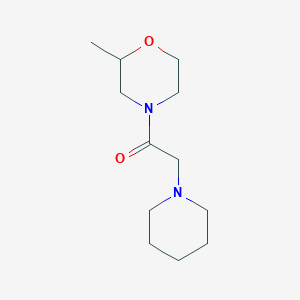
![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
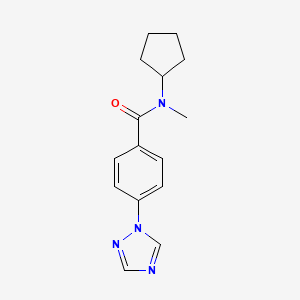
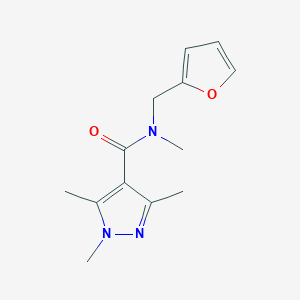
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
